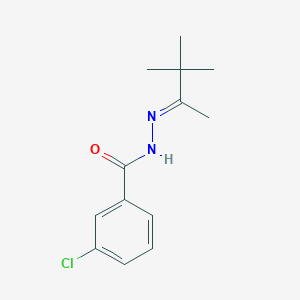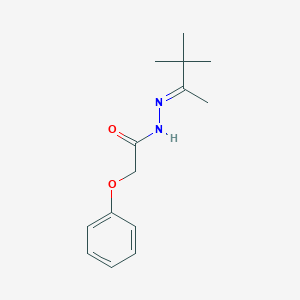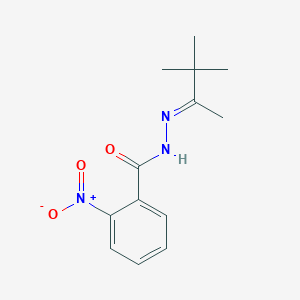![molecular formula C24H24N2O4 B323668 2-(4-METHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}ACETAMIDE](/img/structure/B323668.png)
2-(4-METHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide]: is an organic compound with the molecular formula C24H24N2O4. This compound is characterized by the presence of two acetamide groups attached to a 1,2-phenylene core, with each acetamide group further substituted with a 4-methoxyphenyl group. It is a member of the phenylacetamide class of compounds, known for their diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] typically involves the reaction of 1,2-phenylenediamine with 4-methoxyphenylacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at the positions ortho and para to the methoxy groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may be used in the design of bioactive compounds and pharmaceuticals.
Medicine: The compound’s structural features make it a candidate for drug development. It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] is used in the production of specialty chemicals and materials. Its derivatives may find applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of methoxy groups can enhance its binding affinity and specificity. Pathways involved may include inhibition of inflammatory mediators or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
- N,N’-1,4-phenylenebis[2-(butylamino)acetamide]
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- N,N’-1,2-phenylenebis[2-(4-methoxyphenoxy)acetamide]
Comparison: N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Compared to N,N’-1,4-phenylenebis[2-(butylamino)acetamide], it has different substituents on the acetamide groups, leading to distinct properties and applications. The presence of methoxy groups in N,N’-1,2-phenylenebis[2-(4-methoxyphenoxy)acetamide] also differentiates it from other similar compounds, affecting its solubility and interaction with biological targets.
Propriétés
Formule moléculaire |
C24H24N2O4 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-N-[2-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C24H24N2O4/c1-29-19-11-7-17(8-12-19)15-23(27)25-21-5-3-4-6-22(21)26-24(28)16-18-9-13-20(30-2)14-10-18/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) |
Clé InChI |
GWGLEXBVPCGWMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)OC |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-bis[4-(acetylamino)phenyl]nonanediamide](/img/structure/B323588.png)
![N'-[1-(3-aminophenyl)ethylidene]-2,4-dichlorobenzohydrazide](/img/structure/B323589.png)




![2-chloro-N-[4-(9-{4-[(2-chlorobenzoyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]benzamide](/img/structure/B323597.png)


![2-[(1-bromo-2-naphthyl)oxy]-N'-propylideneacetohydrazide](/img/structure/B323601.png)
![Ethyl 4-({5-[4-(ethoxycarbonyl)anilino]-5-oxopentanoyl}amino)benzoate](/img/structure/B323603.png)
![(4Z)-4-[(4-chloro-3-nitroanilino)methylidene]-2-ethoxycyclohexa-2,5-dien-1-one](/img/structure/B323604.png)
![ETHYL 4-(3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE](/img/structure/B323605.png)
![2-[(1,3-Benzodioxol-5-ylmethylene)amino]benzonitrile](/img/structure/B323608.png)
